molecular formula C11H13FN2O3 B1338939 4-(3-Fluoro-4-nitrobenzyl)morpholine CAS No. 552883-91-7

4-(3-Fluoro-4-nitrobenzyl)morpholine

Cat. No. B1338939
M. Wt: 240.23 g/mol
InChI Key: ACIOGCCQBJMRIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Fluoro-4-nitrobenzyl)morpholine has been explored in various studies. For instance, the preparation of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole involved an intermediate step that included a fluorobenzyl and methoxyphenyl group, which is structurally related to the compound of interest . Another study described the synthesis of 3-fluoro-4-morpholinylphenyl derivatives through a multi-step process starting from 3,4-difluoronitrobenzene and morpholine, which is a direct approach to synthesizing compounds with a morpholine and fluoro-nitrobenzyl moiety . Additionally, an asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine was achieved, which is an intermediate of mosapride, indicating the relevance of such structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a morpholinomethyl derivative was analyzed, revealing intermolecular interactions that contribute to the supramolecular network . In another study, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by NMR and mass spectrometry, which is crucial for understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives has been explored in the context of their use as intermediates for biologically active compounds. For instance, the synthesis of various morpholine derivatives involves reactions such as nucleophilic substitution, which is a common reaction for compounds with a nitrobenzyl moiety . The study of these reactions is essential for the development of new pharmaceuticals and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing a morpholine and fluoro-nitrobenzyl group are influenced by their molecular structure. Spectrophotometry has been used to determine the concentration of 3-fluoro-4-morpholinly-nitrobenzene, which is an intermediate product in the synthesis of linezolid, demonstrating the importance of analytical methods in quality control . The hydrogen bonding patterns observed in the crystal structures of morpholinium nitrobenzoates also provide insight into the solid-state properties of these compounds .

Scientific Research Applications

Antimicrobial Activity

4-(3-Fluoro-4-nitrobenzyl)morpholine is an intermediate in the synthesis of various sulfonamides and carbamates, which exhibit potent antimicrobial activity. These derivatives demonstrate significant inhibition against bacterial strains and fungi, with some compounds showing promising activity in minimum inhibitory concentration (MIC) ranges of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

Spectrophotometry Applications

A spectrophotometry method was developed for determining 4-(3-Fluoro-4-nitrobenzyl)morpholine, showcasing its application in analytical chemistry. The method offers simplicity, rapidity, and accuracy, with a good linear relationship between absorbance and the quantity of the compound (L. Ke, 2005).

Larvicidal Activity

Compounds derived from 4-(3-Fluoro-4-nitrobenzyl)morpholine showed significant larvicidal activity against larvae, with some derivatives exhibiting superior activity to the standard drug Malathion. This indicates the potential of these compounds in pest control and public health applications (Gorle et al., 2016).

Chemical Synthesis

The compound has been used in the synthesis of various pharmaceutical intermediates, demonstrating its utility in the development of new drugs. For instance, it has been employed in the synthesis of enantiomers of mosapride, a gastroprokinetic agent (Kato et al., 1994).

Industrial Production

Its role in the continuous production of pharmaceutical intermediates, such as Linezolid, highlights its importance in industrial chemistry. The compound is involved in key steps of synthesis, emphasizing its relevance in efficient pharmaceutical manufacturing (Pereira et al., 2021).

properties

IUPAC Name

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOGCCQBJMRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460943
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-nitrobenzyl)morpholine

CAS RN

552883-91-7
Record name 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of N-bromosuccinimide (167 g), 3-fluoro-4-nitrotoluene (135 g), 2,2′-azoisobutyronitrile (17.1 g) and 1,2-dichloroethane (1120 g) is stirred at 60° C. for 2 hours and then at 80° C. for 30 min. The reaction mixture is cooled to 23° C. and water (300 ml) is added. The phases are separated and the aqueous is washed with methylene chloride (300 ml). The combined organics are concentrated. Methanol (400 ml) is added and the mixture is cooled to −5° C. Morpholine (218 g) is added slowly while maintaining −5 to 14° C. While maintaining 6 to 14° C., 37% hydrochloric acid (113 ml) is added to adjust the observed pH from 8 to 6. Water (650 ml) and toluene (650 ml) are added and the mixture is warmed to 25° C. The phases are separated and the aqueous is washed with toluene (2×600 ml). To the combined organics is added water (400 ml) followed by 37% hydrochloric acid (53 g). The phases are separated and the organic is washed with water (500 ml). At room temperature, the pH of the combined aqueous is slowly adjusted to pH of 9 with 50% aqueous sodium hydroxide to yield a yellow slurry. The precipitate is collected by filtration, washed with water (200 ml) and is dried in a nitrogen stream to afford a yellow solid (104 g). Physical characteristics: 1H NMR (400 MHz, CDCl3) δ2.47, 3.56, 3.73, 7.27, 7.35, 8.02; 13C NMR (100 MHz, CDCl3) δ53.55, 61.99, 66.83, 118.08, 124.33, 126.01, 148.10, 155.64; MS (EI) m/z 240; Anal. Found: C, 54.84; H, 5.47; N, 11.62.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
1120 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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